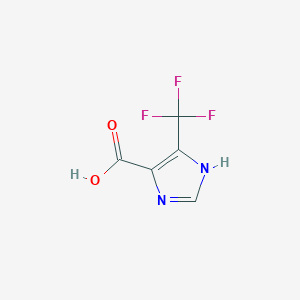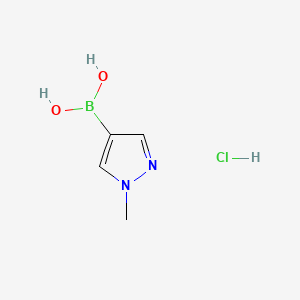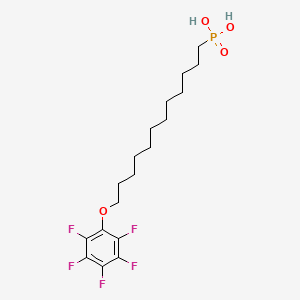
6-O-alpha-D-galactopyranosyl-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-alpha-D-galactopyranosyl-D-galactopyranose, also known as alpha-Gal- (1-6)-Gal, is a glycosylgalactose consisting of D-galactose having an alpha-D-galactosyl residue attached at the 6-position . It has a molecular formula of C12H22O11 .
Synthesis Analysis
The synthesis of 6-O-alpha-D-galactopyranosyl-D-galactopyranose involves glycosylation of a compound with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide in the presence of mercuric cyanide, which affords the disaccharide derivative . The O-deacetylation of this derivative in methanolic sodium methoxide gives the title disaccharide .Molecular Structure Analysis
The molecular structure of 6-O-alpha-D-galactopyranosyl-D-galactopyranose is characterized by an alpha- (1->6)-linkage between D-galactose and D-galactose . The structure is further characterized by its IUPAC name, (3 R ,4 S ,5 R ,6 R )-6- [ [ (2 S ,3 R ,4 S ,5 R ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol .Physical And Chemical Properties Analysis
6-O-alpha-D-galactopyranosyl-D-galactopyranose has a molecular weight of 342.30 g/mol . Its physical and chemical properties are not explicitly stated in the literature.Scientific Research Applications
Carbohydrate Metabolism Studies
Alpha-Gal-(1-6)-Gal plays a significant role as a structural constituent in various dietary carbohydrates. Its structure and digestion properties are crucial for understanding how carbohydrates impact human metabolism and energy production. Research in this area can lead to better dietary recommendations and treatments for metabolic disorders .
Glycoprotein Analysis
This disaccharide is a key component in glycoproteins, which are proteins with carbohydrate molecules attached. Studying alpha-Gal-(1-6)-Gal’s role in glycoproteins can provide insights into cell communication, immune response, and disease progression, as glycoproteins are often involved in signaling and recognition processes within the body .
Synthetic Chemistry
Alpha-Gal-(1-6)-Gal is used in synthetic chemistry for glycosylation reactions, which are essential for creating complex carbohydrates and glycoconjugates. These substances have applications in drug development, especially in creating molecules that can mimic natural substances in the body .
Immunology
The compound is also relevant in immunological studies. It can be used to create antigens for vaccines or to study the immune response to various pathogens. Understanding how alpha-Gal-(1-6)-Gal interacts with the immune system can lead to the development of new immunotherapies .
Enzyme Functionality
In biotechnology, alpha-Gal-(1-6)-Gal is important for studying enzyme functionality, particularly enzymes that process carbohydrates, such as glycoside hydrolases. This research can lead to the development of new enzymes for industrial applications, such as biofuel production or biodegradation .
Nutraceutical Development
Finally, alpha-Gal-(1-6)-Gal has applications in the development of nutraceuticals, which are products derived from food sources with extra health benefits in addition to the basic nutritional value. This compound can be used to enhance the health benefits of food products or to create dietary supplements .
Mechanism of Action
Target of Action
It is often used as a substrate in research studies .
Mode of Action
As a substrate in research studies, it likely interacts with its target enzyme to undergo a chemical reaction .
Result of Action
As a substrate in research studies, it likely undergoes a chemical reaction with its target enzyme, leading to the production of specific products .
properties
IUPAC Name |
(3R,4S,5R,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-BQYJSGCXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-alpha-D-galactopyranosyl-D-galactopyranose | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)
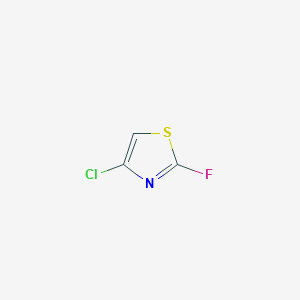
![Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-](/img/structure/B1419551.png)
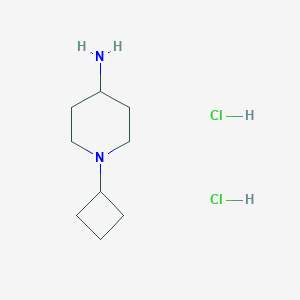
![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)
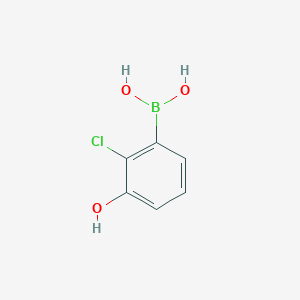
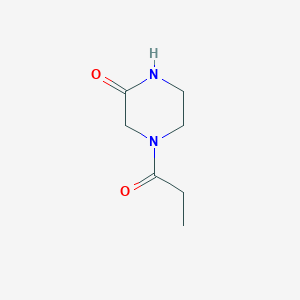
![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)
